OXA-22

Vue d'ensemble

Description

OXA-22 est une bêta-lactamase, une enzyme trouvée dans Ralstonia pickettii, une bactérie connue pour sa résistance aux antibiotiques bêta-lactamines. Cette enzyme appartient à la classe D des bêta-lactamases, qui se caractérisent par leur capacité à hydrolyser les antibiotiques bêta-lactamines, les rendant ainsi inefficaces . This compound est particulièrement notable pour son rôle dans la résistance aux antibiotiques, ce qui en fait un sujet d'intérêt majeur dans le domaine de la microbiologie et de la recherche pharmaceutique.

Mécanisme D'action

Target of Action

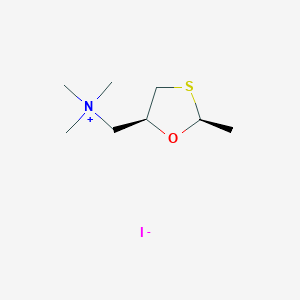

OXA-22, also known as Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide, is a beta-lactamase found in Ralstonia pickettii . Beta-lactamases are enzymes that provide multi-resistance to antibiotics, especially among Gram-negative bacteria . The primary targets of this compound are beta-lactam antibiotics, including penams and cephalosporins .

Mode of Action

This compound acts by hydrolyzing the beta-lactam ring of antibiotics, which inactivates the antibiotic and confers resistance to the bacteria . This enzyme is most effective against benzylpenicillin, cephalothin, cephaloridine, and cloxacillin .

Biochemical Pathways

The biochemical pathway of this compound involves the hydrolysis of beta-lactam antibiotics by the serine beta-lactamase enzyme . This process leads to antibiotic inactivation, conferring resistance to the bacteria .

Pharmacokinetics

The related oxa-48-like beta-lactamases are known to be difficult to detect because they often cause only low-level in vitro resistance to carbapenems . Further pharmacokinetics/pharmacodynamics (PK/PD) data for this compound would be beneficial .

Result of Action

The result of this compound action is the inactivation of beta-lactam antibiotics, leading to antibiotic resistance in the bacteria . This resistance can lead to treatment failures, especially in the case of carbapenem antibiotics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antimicrobial resistance genes can enhance the resistance provided by this compound . Additionally, the enzyme’s action can be affected by the bacterial species and strain, as well as the presence of plasmids and other genetic elements .

Analyse Biochimique

Transport and Distribution

The transport and distribution of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions can influence the compound’s accumulation and activity within the cell.

Subcellular Localization

The subcellular localization of Trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.

Méthodes De Préparation

La synthèse d'OXA-22 implique l'expression du gène codant cette enzyme dans un hôte bactérien approprié. Le gène est généralement cloné dans un vecteur plasmidique, qui est ensuite introduit dans la bactérie hôte par un processus appelé transformation. La bactérie hôte est ensuite cultivée dans des conditions qui favorisent l'expression de l'enzyme this compound. L'enzyme peut être purifiée à partir de la culture bactérienne en utilisant diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

OXA-22 catalyse principalement l'hydrolyse des antibiotiques bêta-lactamines. Cette réaction implique le clivage du cycle bêta-lactame, une structure lactame à quatre chaînons qui est essentielle à l'activité de l'antibiotique. La réaction d'hydrolyse est facilitée par un résidu sérine dans le site actif de l'enzyme, qui attaque le carbone carbonyle du cycle bêta-lactame, conduisant à son ouverture et à l'inactivation subséquente de l'antibiotique . Les réactifs courants utilisés dans ces réactions comprennent les antibiotiques bêta-lactamines tels que les pénicillines et les céphalosporines.

Applications de la recherche scientifique

This compound a plusieurs applications dans la recherche scientifique, en particulier dans l'étude des mécanismes de résistance aux antibiotiques. Elle est utilisée comme enzyme modèle pour comprendre comment les bêta-lactamases confèrent une résistance aux antibiotiques bêta-lactamines. Cette connaissance est cruciale pour le développement de nouveaux antibiotiques et d'inhibiteurs de bêta-lactamases. De plus, this compound est utilisée dans le criblage d'isolats bactériens pour l'activité bêta-lactamase, ce qui aide à identifier les souches résistantes aux antibiotiques .

Mécanisme d'action

Le mécanisme d'action d'this compound implique l'hydrolyse des antibiotiques bêta-lactamines. Le site actif de l'enzyme contient un résidu sérine qui forme une liaison covalente avec le carbone carbonyle du cycle bêta-lactame. Cette interaction conduit à l'ouverture du cycle et à la formation d'un intermédiaire acyl-enzyme. Les molécules d'eau attaquent ensuite cet intermédiaire, libérant l'antibiotique inactivé et régénérant l'enzyme active . Les cibles moléculaires d'this compound sont les antibiotiques bêta-lactamines, et les voies impliquées comprennent l'hydrolyse du cycle bêta-lactame.

Applications De Recherche Scientifique

OXA-22 has several applications in scientific research, particularly in the study of antibiotic resistance mechanisms. It is used as a model enzyme to understand how beta-lactamases confer resistance to beta-lactam antibiotics. This knowledge is crucial for the development of new antibiotics and beta-lactamase inhibitors. Additionally, this compound is used in the screening of bacterial isolates for beta-lactamase activity, which helps in the identification of antibiotic-resistant strains .

Comparaison Avec Des Composés Similaires

OXA-22 fait partie d'une famille plus large de bêta-lactamases de type OXA, qui comprend d'autres enzymes telles qu'OXA-23, OXA-24 et OXA-58. Ces enzymes partagent un mécanisme d'action similaire, mais diffèrent par leurs spécificités de substrat et leurs profils de résistance. Par exemple, OXA-23 est connue pour sa capacité à hydrolyser les carbapénèmes, une classe d'antibiotiques bêta-lactamines qui sont généralement résistants à l'hydrolyse par d'autres bêta-lactamases . This compound, d'autre part, a une gamme de substrats plus large, comprenant les pénicillines et les céphalosporines . Cette particularité fait d'this compound un outil précieux pour l'étude de la diversité et de l'évolution des enzymes bêta-lactamases.

Propriétés

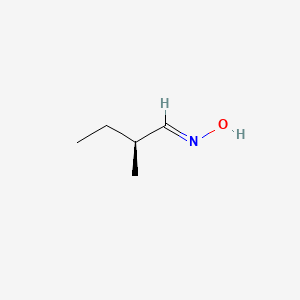

IUPAC Name |

trimethyl-[[(2S,5S)-2-methyl-1,3-oxathiolan-5-yl]methyl]azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NOS.HI/c1-7-10-8(6-11-7)5-9(2,3)4;/h7-8H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAKQKXXMGYQT-WSZWBAFRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1O[C@H](CS1)C[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00481956 | |

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76541-57-6 | |

| Record name | OXA-22 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00481956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1aS,4S,4aR,7R,7aR,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol](/img/structure/B1253707.png)

![(2S,5S,6R)-6-[[2-carboxy-1-oxo-2-(3-thiophenyl)ethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1253714.png)

![2-[4-[1-[(2-fluorophenyl)methyl]-2,4-dioxo-3-quinazolinyl]phenyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1253717.png)

![[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B1253718.png)

![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B1253721.png)